(1R)-2-Methyl-1-(2-pyridyl)propylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

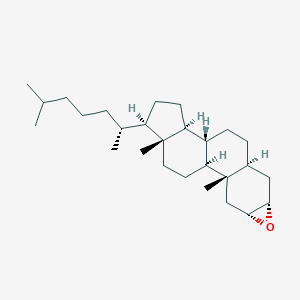

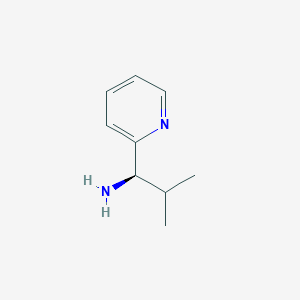

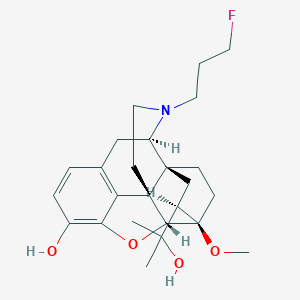

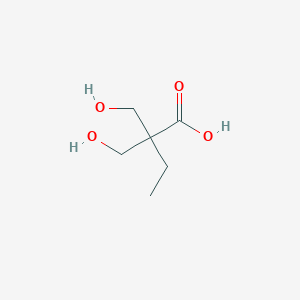

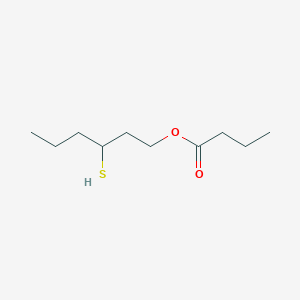

“(1R)-2-Methyl-1-(2-pyridyl)propylamine” is a chemical compound with the molecular formula C9H14N2 . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of pyridine-containing biaryls, such as “(1R)-2-Methyl-1-(2-pyridyl)propylamine”, is a challenging task. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis

The molecular structure of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” is characterized by a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving “(1R)-2-Methyl-1-(2-pyridyl)propylamine” are challenging due to the capricious nature of 2-pyridine organometallics and the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” are characterized by its molecular structure, which includes a total of 25 bonds, 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .科学的研究の応用

Organic Synthesis and Catalysis

Bipyridine derivatives, including our compound of interest, serve as valuable starting materials in organic synthesis. They participate in various reactions, such as Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling . These cross-coupling reactions allow the construction of C(sp²)–C(sp²) bonds, making them essential for creating complex molecules.

Suzuki Coupling Reaction: The Suzuki coupling reaction, catalyzed by transition metals, is particularly attractive for bipyridine synthesis. It enables the formation of C(sp²)–C(sp²) bonds and has been widely used to create bipyridine structures . Researchers have explored this method extensively due to its versatility and efficiency.

Alternative Pathways: Sulfur and Phosphorous Compounds

Apart from metal-catalyzed methods, alternative pathways involving sulfur and phosphorous compounds offer promising avenues for bipyridine synthesis. These approaches address challenges associated with traditional catalysis methods .

作用機序

The mechanism of action of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” in chemical reactions involves the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Safety and Hazards

将来の方向性

The future directions in the research and application of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” involve the development of more efficient methods for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This includes further modifications to the Suzuki–Miyaura coupling, the exploration of alternative nucleophilic reagents, and the advancement of C−H activation techniques .

特性

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-Methyl-1-(2-pyridyl)propylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)